(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

Vue d'ensemble

Description

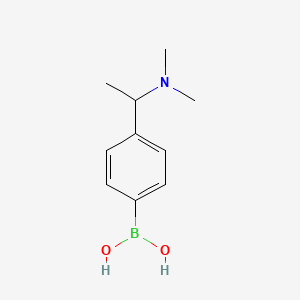

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C10H16BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a dimethylaminoethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents.

Major Products Formed:

Oxidation: Boronic esters or boronic acids.

Reduction: Reduced derivatives of the original compound.

Substitution: Substituted phenylboronic acids.

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis:

The compound is instrumental in the synthesis of various pharmaceuticals. Its ability to form reversible covalent bonds with diols makes it a key player in drug design and development, particularly for targeting specific biological pathways. For instance, boronic acids have been utilized to enhance the efficacy of drugs aimed at treating diseases like cancer and diabetes by improving their selectivity and pharmacokinetic properties .

Case Study: Bortezomib

Bortezomib, a proteasome inhibitor used in multiple myeloma treatment, exemplifies the successful application of boronic acids in drug development. The introduction of boronic acid moieties has been shown to significantly enhance the activity and selectivity of such compounds .

Chemical Biology

Investigation of Protein Interactions:

In chemical biology, (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is employed to study protein interactions and enzyme activities. Its ability to form complexes with biomolecules allows researchers to investigate cellular processes and disease mechanisms effectively .

Example Application:

Research has demonstrated the use of boronic acids in probing the dynamics of glycoproteins by selectively binding to their sugar moieties, providing insights into cellular signaling pathways .

Organic Synthesis

Versatile Building Block:

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules more efficiently than traditional methods. Its utility extends to various reactions including Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

| Reaction Type | Description | Advantages |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | High yields, mild conditions |

| C–N Coupling | Formation of amines | Selective and efficient |

Example Reaction:

A typical reaction involves the coupling of this compound with aryl halides under palladium catalysis to yield biaryl products .

Diagnostics

Development of Diagnostic Tools:

The compound is applied in developing diagnostic tools for detecting biomolecules. Its specificity towards certain substrates enhances the accuracy and speed of medical tests .

Case Study: Biosensors

Recent advancements have seen the integration of boronic acids into biosensors for glucose detection, where they selectively bind glucose molecules, enabling real-time monitoring of blood sugar levels .

Material Science

Advanced Materials Development:

In material science, this compound is utilized in creating advanced materials such as polymers and nanomaterials. These materials find applications in electronics and renewable energy technologies due to their unique electrical properties .

| Material Type | Application Area | Properties Enhanced |

|---|---|---|

| Conductive Polymers | Electronics | Improved conductivity |

| Nanocomposites | Energy Storage | Enhanced mechanical strength |

Mécanisme D'action

The mechanism of action of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired product .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 4-(Dimethylamino)phenylboronic acid

- 4-(Methoxy)phenylboronic acid

Comparison: (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is unique due to the presence of the dimethylaminoethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of reactions compared to its analogs. For example, the dimethylamino group can enhance the nucleophilicity of the compound, making it more effective in coupling reactions .

Activité Biologique

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in its interactions with biological molecules, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can inhibit proteases and other enzymes by forming stable complexes.

- Cellular Uptake : The dimethylamino group enhances lipophilicity, facilitating cellular penetration and subsequent interaction with intracellular targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Proliferation Inhibition : Research indicates that it exhibits significant inhibitory effects on cancer cell lines. For instance, in MDA-MB-231 (triple-negative breast cancer) cells, it demonstrated an IC50 value of approximately 0.126 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells .

- Mechanisms of Action : The compound appears to induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers such as caspase 9 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad Spectrum Activity : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticancer Activity

In a controlled study involving MDA-MB-231 cells, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting its potential as a more selective treatment option for aggressive cancers .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, confirming its potential utility in treating bacterial infections.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct advantages:

| Compound Name | IC50 (µM) | Activity Type | Selectivity |

|---|---|---|---|

| This compound | 0.126 | Anticancer | High |

| 5-Fluorouracil | 17.02 | Anticancer | Moderate |

| Compound X (similar structure) | 15.2 | Antiviral | Low |

Propriétés

IUPAC Name |

[4-[1-(dimethylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQIQQHUDZSBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236754 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142944-79-3 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142944-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.